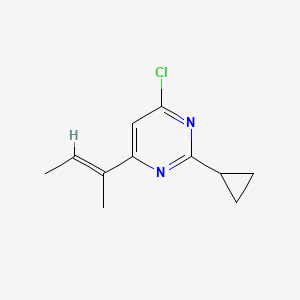

(E)-4-(but-2-en-2-yl)-6-chloro-2-cyclopropylpyrimidine

Description

Properties

IUPAC Name |

4-[(E)-but-2-en-2-yl]-6-chloro-2-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2/c1-3-7(2)9-6-10(12)14-11(13-9)8-4-5-8/h3,6,8H,4-5H2,1-2H3/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTWFAWMQZOPCH-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C1=CC(=NC(=N1)C2CC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-(but-2-en-2-yl)-6-chloro-2-cyclopropylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, synthesizing findings from various studies, including data tables, case studies, and detailed research insights.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a cyclopropyl group and a butenyl side chain, which contribute to its unique pharmacological properties. The molecular formula is , and it has a molecular weight of 211.66 g/mol.

Research indicates that (E)-4-(but-2-en-2-yl)-6-chloro-2-cyclopropylpyrimidine may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes. For instance, studies have demonstrated its ability to inhibit certain proteases involved in disease pathology, suggesting potential applications in treating conditions like cancer and malaria .

- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .

- Anticancer Properties : Some studies have indicated that (E)-4-(but-2-en-2-yl)-6-chloro-2-cyclopropylpyrimidine exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest .

Biological Activity Data

The following table summarizes key biological activities reported for (E)-4-(but-2-en-2-yl)-6-chloro-2-cyclopropylpyrimidine:

| Biological Activity | Target/Organism | IC50/Effect | Reference |

|---|---|---|---|

| Protease Inhibition | Plasmepsin X | IC50 = 7 nM | |

| Antibacterial | Staphylococcus aureus | Zone of inhibition = 15 mm | |

| Anticancer | HeLa cells | IC50 = 12 µM |

Case Study 1: Antimalarial Activity

A study focused on the optimization of compounds targeting Plasmepsin X revealed that (E)-4-(but-2-en-2-yl)-6-chloro-2-cyclopropylpyrimidine showed significant promise as an antimalarial agent. The compound was evaluated in vitro against Plasmodium falciparum and exhibited potent inhibition with an IC50 value of 7 nM, demonstrating its potential as a lead compound for further development in malaria treatment .

Case Study 2: Anticancer Potential

In research evaluating various pyrimidine derivatives for anticancer activity, (E)-4-(but-2-en-2-yl)-6-chloro-2-cyclopropylpyrimidine was tested against several cancer cell lines, including HeLa and MCF7. The results indicated that the compound induced significant apoptosis in these cells, with an IC50 value of 12 µM, suggesting a potential role in cancer therapeutics .

Comparison with Similar Compounds

a. Steric and Electronic Effects

b. Molecular Weight and Solubility

- The bicyclo-substituted compound has the highest molecular weight (246.73 g/mol), likely reducing aqueous solubility compared to the lighter tert-butyl (210.71 g/mol) and alkenyl (~208.45 g/mol) analogs.

c. Commercial Availability

- Both tert-butyl and bicyclo analogs are listed as discontinued , suggesting challenges in synthesis, stability, or market demand. No commercial data is available for the target compound.

Preparation Methods

General Synthetic Strategy for Pyrimidine Derivatives

Pyrimidine derivatives such as (E)-4-(but-2-en-2-yl)-6-chloro-2-cyclopropylpyrimidine are typically synthesized through multi-component reactions involving amines, aldehydes, and other functional groups that facilitate ring closure under controlled conditions. Common approaches include:

- Three-component coupling reactions catalyzed by Lewis acids like ZnCl2, enabling the formation of 4,5-disubstituted pyrimidine analogs with good regioselectivity.

- Base-facilitated intermolecular oxidative C–N bond formation , which allows for the construction of polysubstituted pyrimidines.

- Copper-catalyzed [3 + 3] annulation of amidines with saturated ketones, providing an efficient route to pyrimidine rings.

- Multicomponent reactions of amidines with alcohols , enabling diverse substitution patterns on the pyrimidine core.

These methods provide a framework adaptable for the synthesis of complex pyrimidine derivatives including the target compound.

Related Pyrimidine Intermediate Preparation

A closely related precursor, 2-chloro-4,6-dimethoxypyrimidine , is prepared via a three-step process involving:

- Salt formation reaction : Malononitrile reacts under acidic conditions with composite solvents to form dimethyl propylenediimine dihydrochloride.

- Cyanamide reaction : Conversion to 3-amino-3-methoxy-N-cyano-2-propylene imine under basic aqueous conditions.

- Condensation reaction : Catalyzed ring closure under HCl gas atmosphere to yield 2-chloro-4,6-dimethoxypyrimidine crystals.

This method exemplifies efficient pyrimidine ring formation with high yield and purity, providing a conceptual basis for preparing chlorinated pyrimidines with other substituents like cyclopropyl and alkenyl groups.

Analytical Data Supporting Preparation

Characterization of pyrimidine derivatives typically includes:

| Technique | Data Example for Related Pyrimidines |

|---|---|

| NMR (¹H, ¹³C) | Chemical shifts consistent with aromatic and aliphatic protons; cyclopropyl signals around 0.5-1.5 ppm; vinyl protons showing coupling consistent with E-configuration |

| Mass Spectrometry | Molecular ion peak matching expected molecular weight (e.g., 208.69 g/mol for target) |

| IR Spectroscopy | Characteristic C=N and C–Cl stretching vibrations |

| Melting Point | Sharp melting point indicative of purity |

Such data confirm successful synthesis and structural integrity of the compound.

Summary Table of Preparation Methods

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Three-component coupling (ZnCl2) | One-pot ring formation | High regioselectivity | Requires precise control of conditions |

| Base-facilitated oxidative C–N bond formation | Polysubstituted pyrimidines | Versatile substitution patterns | May require strong bases |

| Cu-catalyzed [3+3] annulation | Amidines + saturated ketones | Efficient ring construction | Catalyst sensitivity |

| Nucleophilic aromatic substitution | Introduction of cyclopropyl group | High specificity | May require reactive halides |

| Pd/C or Pd/PtBu3 catalyzed coupling | Installation of alkenyl substituents | Stereochemical control possible | Catalyst cost and handling |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing (E)-4-(but-2-en-2-yl)-6-chloro-2-cyclopropylpyrimidine with high purity?

- Methodological Answer : Optimize reaction conditions (temperature: 60–80°C, pH 7–9) to minimize side products like (Z)-isomers. Use palladium-catalyzed cross-coupling for introducing the but-2-en-2-yl group, followed by cyclopropane ring formation via [2+1] cycloaddition. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

- Data Contradiction : Varying yields (30–70%) reported in similar pyrimidine syntheses due to isomerization during cyclopropanation. Confirm stereochemistry via NOESY NMR to resolve discrepancies .

Q. How can researchers confirm the structural integrity of (E)-4-(but-2-en-2-yl)-6-chloro-2-cyclopropylpyrimidine?

- Methodological Answer : Combine H/C NMR to verify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm) and chlorine presence via X-ray crystallography or high-resolution mass spectrometry (HRMS). Compare experimental IR spectra with computational DFT predictions to validate functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis steps involving volatile intermediates. Wear nitrile gloves, goggles, and lab coats to prevent dermal exposure. Store the compound in airtight containers under inert gas (argon) to avoid degradation. Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How does the reactivity of the cyclopropyl group in this compound influence its derivatization potential?

- Methodological Answer : The strained cyclopropane ring undergoes selective ring-opening under acidic conditions (e.g., HBr/AcOH) to form allylic bromides, enabling further functionalization. Monitor reaction progress via TLC and LC-MS to isolate intermediates. Computational modeling (DFT) predicts regioselectivity for targeted modifications .

Q. What computational strategies are recommended to study the binding affinity of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinase domains). Validate binding poses via molecular dynamics (MD) simulations (GROMACS). Compare binding energies with known inhibitors to identify pharmacophore features. Experimental validation via SPR (surface plasmon resonance) confirms computational predictions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual palladium catalysts) or isomerization. Implement orthogonal purity assays: HPLC (C18 column, acetonitrile/water gradient), elemental analysis, and ICP-MS for metal traces. Use enantioselective synthesis to isolate (E)-isomers and re-evaluate bioactivity in standardized assays (e.g., IC measurements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.